Chlorophyll

Descripción

Propiedades

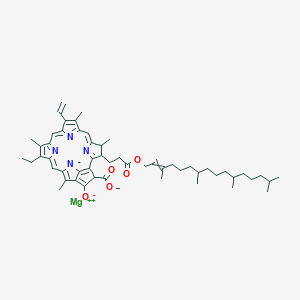

Número CAS |

1406-65-1 |

|---|---|

Fórmula molecular |

C55H72MgN4O5 |

Peso molecular |

893.5 g/mol |

Nombre IUPAC |

magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |

Clave InChI |

ATNHDLDRLWWWCB-AENOIHSZSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES isomérico |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

SMILES canónico |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |

melting_point |

117 - 120 °C |

Descripción física |

Waxy blue-black solid; [Merck Index] Solid |

Números CAS relacionados |

18025-08-6 |

Sinónimos |

chlorophyll a chlorophyll a2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chlorophyll Biosynthesis Pathway in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll, the cornerstone of photosynthesis, is the pigment responsible for capturing light energy and driving the conversion of carbon dioxide and water into organic matter. Its biosynthesis in higher plants is a complex and tightly regulated metabolic pathway, involving over 17 enzymes and occurring predominantly within the plastids.[1] This pathway is not only fundamental to plant life but also presents numerous points of interest for researchers in fields ranging from plant science and bioengineering to drug development, where pathway intermediates can act as photosensitizers. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing its enzymatic steps, regulatory networks, and key experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of this compound a can be broadly divided into three main stages:

-

Formation of 5-aminolevulinic acid (ALA): This is the committed step for all tetrapyrrole biosynthesis in plants.[2]

-

Synthesis of Protoporphyrin IX: Eight molecules of ALA are condensed to form the tetrapyrrole macrocycle, protoporphyrin IX.[2]

-

The Magnesium Branch: Protoporphyrin IX is directed towards this compound synthesis through the insertion of magnesium, followed by a series of modifications to form this compound a.[2]

The entire pathway from glutamate to this compound is localized within the plastids.[3] The initial steps leading to protoporphyrin IX occur in the stroma, catalyzed by soluble enzymes, while the later steps involving magnesium insertion and subsequent modifications are associated with membrane-bound enzyme complexes.

Diagram of the this compound Biosynthesis Pathway

Caption: The core this compound biosynthesis pathway in higher plants.

Quantitative Data

The regulation of this compound biosynthesis is intricate, with control exerted at multiple enzymatic steps. The following tables summarize available quantitative data for key enzymes and the steady-state levels of pathway intermediates. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | kcat (s-1) | Organism/Source |

| Protoporphyrinogen Oxidase | PPO | Protoporphyrinogen IX | Competitive inhibition by diphenyl ether herbicides has been extensively studied, but specific Km values are varied.[4][5] | - | Maize, Yeast[4] |

| Mg-Chelatase | MgCh | Protoporphyrin IX, ATP, Mg2+ | Exhibits sigmoidal kinetics for the BchH subunit, indicating cooperative binding.[6] | - | Rhodobacter capsulatus[6] |

| Mg-protoporphyrin IX methyltransferase | MTF | Mg-protoporphyrin IX, S-adenosyl-L-methionine | The reaction proceeds via a random ternary complex.[7] | - | Synechocystis sp. PCC6803[8] |

| Protochlorophyllide Oxidoreductase A | PORA | Protochlorophyllide, NADPH | 8.6 | - | Barley[9] |

| Protochlorophyllide Oxidoreductase B | PORB | Protochlorophyllide, NADPH | PORB shows a ~5-fold higher binding affinity for PChlide and a ~6-fold higher catalytic efficiency (kcat/Km) compared to PORA.[10][11] | - | Barley[10][11] |

| This compound Synthase | ChlS | Chlorophyllide a, Geranylgeranyl pyrophosphate | Exhibits high substrate specificity.[12] | - | Synechocystis sp. PCC 6803, Rhodobacter sphaeroides[12] |

Table 2: Steady-State Levels of this compound Biosynthesis Intermediates in Arabidopsis thaliana

| Intermediate | Concentration Range (pmol/g fresh weight) | Notes |

| Protoporphyrin IX | ~5-20 | Levels can be influenced by overexpression of enzymes like CAO.[13] |

| Mg-protoporphyrin IX | ~2-10 | Does not appear to be the primary retrograde signaling molecule.[14] |

| Mg-protoporphyrin IX monomethyl ester | ~1-5 | Also implicated in retrograde signaling.[14] |

| Protochlorophyllide | ~10-100 (in etiolated seedlings) | Accumulates in the dark and is rapidly converted to chlorophyllide upon illumination. |

| Chlorophyllide a | Low steady-state levels | Rapidly esterified to this compound a. |

Note: The steady-state levels of tetrapyrrole intermediates are generally very low, often up to 1,000 times lower than the accumulating end-products, this compound and heme.[15]

Regulatory Networks

The biosynthesis of this compound is tightly regulated by both internal developmental cues and external environmental signals, primarily light. This regulation ensures that the production of photoreactive intermediates is synchronized with the assembly of the photosynthetic apparatus, thereby preventing photo-oxidative damage.

Light Signaling

Light is the most critical environmental factor regulating this compound biosynthesis.[16] This regulation occurs at multiple levels, from the transcriptional control of biosynthetic genes to the post-translational regulation of enzyme activity. Key photoreceptors involved are phytochromes (sensing red/far-red light) and cryptochromes (sensing blue light).

Key Transcription Factors:

-

PHYTOCHROME-INTERACTING FACTORs (PIFs): These are negative regulators of photomorphogenesis, including this compound biosynthesis, in the dark. Upon light exposure, phytochromes induce the degradation of PIFs, de-repressing the expression of this compound biosynthesis genes.

-

ELONGATED HYPOCOTYL 5 (HY5): A positive regulator of photomorphogenesis, HY5 promotes the expression of many genes involved in this compound synthesis in the light.

Hormonal Regulation

Plant hormones, including ethylene, gibberellins (GAs), and cytokinins (CKs), are also involved in the regulation of this compound biosynthesis, often cross-talking with light signaling pathways.

-

Ethylene: The master transcription factors in the ethylene signaling pathway, EIN3/EIL1, have been shown to be involved in regulating this compound biosynthesis.[16]

-

Gibberellins (GAs): DELLA proteins, which are negative regulators of GA signaling, interact with PIFs to repress this compound biosynthesis.

-

Cytokinins (CKs): Cytokinins are generally known to promote chloroplast development and greening.

Retrograde Signaling

Retrograde signaling from the plastid to the nucleus is a crucial feedback mechanism that coordinates nuclear gene expression with the developmental and metabolic state of the plastid.[17] Perturbations in the tetrapyrrole biosynthesis pathway, such as the accumulation of certain intermediates like Mg-protoporphyrin IX, have been proposed to act as retrograde signals, although the precise signaling molecules and mechanisms are still under active investigation.[3][14]

Diagram of Regulatory Signaling Pathways

Caption: A simplified network of light and hormonal regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of this compound and its Precursors by HPLC

Objective: To separate and quantify chlorophylls and their tetrapyrrole precursors.

Methodology:

-

Extraction:

-

Homogenize fresh plant tissue (e.g., 100 mg) in liquid nitrogen.

-

Extract the powdered tissue with a solution of acetone and 0.1 M NH4OH (9:1, v/v).

-

Centrifuge to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE filter before HPLC analysis.[18]

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents is typically employed. For example:

-

Solvent A: Acetonitrile:methanol:0.1 M Tris-HCl (pH 8.0) (84:2:14, v/v/v)

-

Solvent B: Methanol:ethyl acetate (68:32, v/v)

-

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths for different pigments (e.g., 440 nm for chlorophylls and their precursors). A fluorescence detector can also be used for enhanced sensitivity for some compounds.

-

Workflow Diagram:

Caption: Experimental workflow for HPLC analysis of this compound and its precursors.

In Vitro Assay for Mg-Chelatase Activity

Objective: To measure the enzymatic activity of Mg-chelatase by quantifying the formation of Mg-protoporphyrin IX.

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh plant material (e.g., 12 g of pea seedlings) in a homogenization buffer (0.5 M sorbitol, 0.1 M Tris-HCl pH 7.5, 0.1% BSA, 1 mM DTT).

-

Filter the homogenate and centrifuge at a low speed (e.g., 5,000 x g) to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a smaller volume of the homogenization buffer.[7]

-

-

Enzyme Assay:

-

The assay mixture contains the isolated chloroplasts (or reconstituted enzyme subunits), 40 mM MgCl2, and 20 mM ATP.[7]

-

Initiate the reaction by adding protoporphyrin IX (dissolved in DMSO) to a final concentration of 100 µM.

-

Incubate at 28°C for a defined period (e.g., 0, 15, 30, 45, 60 min).

-

Stop the reaction by freezing the samples in liquid nitrogen.[7]

-

-

Product Quantification:

-

Extract the porphyrins from the reaction mixture using a series of solvent extractions (e.g., methanol, phosphate buffer, acetone/methanol/NH4OH).[7]

-

Quantify the amount of Mg-protoporphyrin IX formed using HPLC with fluorescence detection.

-

Workflow Diagram:

Caption: Workflow for the in vitro assay of Mg-chelatase activity.

Spectrophotometric Assay for Porphobilinogen Deaminase (PBGD) Activity

Objective: To measure the activity of PBGD by quantifying the uroporphyrin I formed from the substrate porphobilinogen (PBG).

Methodology:

-

Enzyme Extraction:

-

Homogenize plant tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude enzyme extract.

-

-

Enzyme Assay:

-

The reaction mixture contains the enzyme extract and the substrate, porphobilinogen (PBG).

-

In the absence of uroporphyrinogen III synthase, the product of the PBGD reaction, hydroxymethylbilane, spontaneously cyclizes to form uroporphyrinogen I.

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time.

-

-

Product Quantification:

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Oxidize the uroporphyrinogen I to the stable, colored uroporphyrin I (e.g., by exposure to light or with an oxidizing agent).

-

Measure the absorbance of uroporphyrin I spectrophotometrically at its absorption maximum (around 405 nm).[8] The activity is calculated based on the molar extinction coefficient of uroporphyrin I.

-

Workflow Diagram:

Caption: Workflow for the spectrophotometric assay of porphobilinogen deaminase activity.

Conclusion

The this compound biosynthesis pathway is a fundamental process in plant biology with intricate regulatory mechanisms. This guide has provided a detailed overview of the core pathway, summarized the available quantitative data, and outlined key experimental protocols for its investigation. A thorough understanding of this pathway is not only crucial for advancing our knowledge of plant physiology and photosynthesis but also holds potential for applications in agriculture and biotechnology, such as the development of novel herbicides or the engineering of plants with enhanced photosynthetic efficiency. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway and to unravel the complex interplay of regulatory networks that govern this essential life process.

References

- 1. Coproporphyrinogen III oxidase from barley and tobacco--sequence analysis and initial expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Tetrapyrrole Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides [fitforthem.unipa.it]

- 6. Kinetic analyses of the magnesium chelatase provide insights into the mechanism, structure, and formation of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymology below 200 K: The kinetics and thermodynamics of the photochemistry catalyzed by protochlorophyllide oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plant Protochlorophyllide Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Light Intensity-Dependent Modulation of this compound b Biosynthesis and Photosynthesis by Overexpression of Chlorophyllide a Oxygenase in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrapyrrole profiling in Arabidopsis seedlings reveals that retrograde plastid nuclear signaling is not due to Mg-protoporphyrin IX accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for analysis of photosynthetic pigments and steady-state levels of intermediates of tetrapyrrole biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interdependence of tetrapyrrole metabolism, the generation of oxidative stress and the mitigative oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Unveiling of Photosynthesis: A Technical Chronicle of Chlorophyll's Discovery and its Pivotal Role

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The revelation of photosynthesis stands as a cornerstone of biological understanding, a multi-century journey of scientific inquiry that unraveled the intricate process by which life harnesses the power of the sun. This technical guide provides an in-depth exploration of the seminal discoveries that illuminated the role of chlorophyll and the fundamental mechanisms of photosynthesis. We delve into the pivotal experiments, presenting detailed methodologies and summarizing key quantitative data to offer a comprehensive resource for researchers in the life sciences. Visualizations of experimental workflows and conceptual frameworks are provided to enhance understanding of the logical progression of this scientific odyssey.

The Dawn of Understanding: Early Investigations into Plant Respiration

The scientific community's initial forays into the inner workings of plants were marked by foundational experiments that, while simple in design, profoundly shifted the prevailing understanding of plant biology.

Joseph Priestley's Bell Jar Experiments (1770s)

Joseph Priestley's elegant experiments were among the first to demonstrate that plants interact with the air in a manner distinct from animals.

Experimental Protocol:

-

Objective: To investigate the effect of a living plant on air "vitiated" by a burning candle or a respiring animal.

-

Materials: A glass bell jar, a candle, a live mouse, and a mint plant.

-

Procedure:

-

A lit candle was placed under a sealed bell jar. The time until the flame extinguished was observed.

-

A mouse was placed under a sealed bell jar. The duration of the mouse's survival was noted.

-

A mint plant was introduced into the bell jar alongside a fresh candle and a new mouse. The effects on the candle flame and the mouse were observed over several days.

-

-

Observations: Priestley noted that a candle would not burn and a mouse could not survive in the air left after a candle had burned out in a sealed container. However, after introducing a mint plant into this "vitiated" air and exposing it to sunlight for several days, he found that the candle could once again be lit and a mouse could survive.

Figure 1: Priestley's Bell Jar Experimental Workflow.

Jan Ingenhousz and the Requirement of Light (1779)

Building upon Priestley's work, Jan Ingenhousz demonstrated the crucial role of sunlight in the process of air "restoration" by plants.

Experimental Protocol:

-

Objective: To determine if light is necessary for plants to produce the substance that restores "vitiated" air.

-

Materials: An aquatic plant (such as Elodea), a transparent container of water, and a dark room.

-

Procedure:

-

An aquatic plant was submerged in a transparent container of water and exposed to direct sunlight.

-

The formation of bubbles on the surface of the leaves was observed.

-

The experiment was repeated, but the container with the submerged plant was placed in a dark room.

-

The presence or absence of bubble formation was noted.

-

-

Observations: Ingenhousz observed that small bubbles were produced on the green parts of the plant when it was in sunlight. In contrast, no bubbles were formed when the plant was in the dark. He also noted that only the green parts of the plant produced these bubbles.

Jean Senebier and the Role of Carbon Dioxide (1782)

Jean Senebier further refined the understanding of photosynthesis by identifying "fixed air" (carbon dioxide) as a key reactant.

Experimental Protocol:

-

Objective: To investigate the role of "fixed air" (carbon dioxide) in the production of "pure air" (oxygen) by plants.

-

Materials: Leaves of a plant (he favored peach leaves), water with varying concentrations of dissolved carbon dioxide.

-

Procedure:

-

Leaves were submerged in water with a high concentration of dissolved carbon dioxide and exposed to sunlight. The rate of oxygen bubble production was observed.

-

The experiment was repeated with leaves submerged in water that had been boiled to remove dissolved gases (low carbon dioxide concentration).

-

-

Observations: Senebier found that the rate of oxygen production was significantly higher in water rich in carbon dioxide compared to water with low levels of carbon dioxide.

Nicolas-Théodore de Saussure's Quantitative Analyses (1804)

Nicolas-Théodore de Saussure brought a quantitative rigor to the study of photosynthesis, precisely measuring the mass changes in plants and the volumes of gases exchanged.

Experimental Protocol:

-

Objective: To quantitatively determine the mass balance of photosynthesis.

-

Materials: Potted plants, sealed glass containers, a balance for weighing, and equipment for measuring gas volumes.

-

Procedure:

-

A potted plant was weighed and then enclosed in a sealed glass container with a known volume of air and a measured amount of carbon dioxide.

-

The container was exposed to sunlight for a period of time.

-

After the experimental period, the plant was reweighed, and the remaining volumes of oxygen and carbon dioxide in the container were measured.

-

-

Observations: De Saussure found that the increase in the dry mass of the plant was greater than the mass of carbon it had assimilated from the carbon dioxide. He also demonstrated that the volume of oxygen released was approximately equal to the volume of carbon dioxide consumed.

The Green Pigment: Isolation and Characterization of this compound

The green color of plants had long been associated with their ability to thrive in sunlight, but it was not until the early 19th century that the responsible pigment was isolated and named.

Isolation of this compound by Pelletier and Caventou (1817)

Pierre-Joseph Pelletier and Joseph-Bienaime Caventou, French chemists, were the first to isolate the green pigment from leaves and named it "this compound," from the Greek words "chloros" (green) and "phyllon" (leaf).

Experimental Protocol (Reconstructed):

-

Objective: To extract and isolate the green pigment from plant leaves.

-

Materials: Fresh green leaves, a solvent such as alcohol or ether, and filtration apparatus.

-

Procedure:

-

Green leaves were macerated to break down the cell walls.

-

The macerated leaves were treated with a solvent (e.g., alcohol) to dissolve the pigments.

-

The resulting solution was filtered to remove solid plant debris.

-

The solvent was then evaporated, leaving behind a crude extract of the green pigment.

-

Elucidating the Role of this compound and Light in Photosynthesis

With the discovery of this compound, the focus of research shifted to understanding its specific function in the photosynthetic process and the nature of the light energy it absorbs.

Julius von Sachs and the Link to Starch Production (1864)

Julius von Sachs provided the first experimental evidence linking photosynthesis to the production of a specific organic substance: starch.

Experimental Protocol:

-

Objective: To demonstrate that starch is produced in the green parts of leaves in the presence of light.

-

Materials: A healthy potted plant, black paper or foil, iodine solution (an indicator for starch).

-

Procedure:

-

A potted plant was kept in complete darkness for at least 24 hours to ensure that any pre-existing starch in the leaves was consumed through respiration.

-

A portion of a leaf was covered with black paper or foil to block light, while the rest of the leaf remained exposed.

-

The entire plant was then exposed to bright sunlight for several hours.

-

The leaf was detached, and the this compound was removed by boiling it in alcohol.

-

The decolorized leaf was then treated with iodine solution.

-

-

Observations: The part of the leaf that was exposed to sunlight turned a dark blue-black color upon the addition of iodine, indicating the presence of starch. The part of the leaf that was covered and kept in the dark remained a yellowish-brown color.

A Comprehensive Analysis of Chlorophyll a and Chlorophyll b: Structure, Function, and Experimental Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and functional distinctions between chlorophyll a and this compound b, the two primary photosynthetic pigments in higher plants and green algae. This document outlines their molecular characteristics, roles in photosynthesis, and the experimental protocols for their separation and quantification, offering valuable insights for professionals in life sciences and drug development.

Introduction to Chlorophylls

Chlorophylls are a class of green pigments essential for photosynthesis, the process by which light energy is converted into chemical energy. Found within the thylakoid membranes of chloroplasts, these molecules are responsible for absorbing the light that drives this vital biological process.[1][2] While several types of this compound exist, this compound a and b are the most prevalent in terrestrial plants.[2] this compound a is the universal primary photosynthetic pigment in all oxygen-producing photosynthetic organisms, while this compound b serves as a crucial accessory pigment.[1][3] Understanding the nuanced differences between these two molecules is fundamental to comprehending the efficiency and regulation of photosynthesis.

Structural Differences

The core structure of both this compound a and b consists of a porphyrin ring, a large heterocyclic organic ring with a magnesium ion at its center, and a long hydrophobic phytol tail that anchors the molecule within the thylakoid membrane.[1][4][5] The key structural distinction lies in a single functional group attached to the C7 position of the porphyrin ring.[6][7][8]

-

This compound a possesses a methyl group (-CH₃) at this position.[3][6]

-

This compound b has an aldehyde group (-CHO) in place of the methyl group.[3][6]

This seemingly minor substitution has significant consequences for the pigments' light absorption properties and, consequently, their functional roles in photosynthesis.[3][7]

Molecular Structure Visualization

Caption: Comparative structures of this compound a and b.

Quantitative Comparison of this compound a and b

| Property | This compound a | This compound b |

| Chemical Formula | C₅₅H₇₂O₅N₄Mg[4][9][10][11] | C₅₅H₇₀O₆N₄Mg[9][12][13][14][15][16] |

| Molecular Weight | 893.49 g/mol [9][11] | 907.47 g/mol [9][14][16] |

| Functional Group at C7 | Methyl (-CH₃)[3][6][7] | Aldehyde (-CHO)[3][6][7] |

| Appearance | Blue-green[6] | Yellow-green[14] |

| Solubility | Soluble in petroleum ether[6] | More soluble in polar solvents like methanol[6][14] |

Functional Differences

The structural variance between this compound a and b directly impacts their roles within the photosynthetic apparatus, which is organized into photosystems I (PSI) and II (PSII).[17]

Role of this compound a

This compound a is the primary photosynthetic pigment .[1][6][18] It is located at the core of the photosystem reaction centers, specifically as the special pairs P680 in PSII and P700 in PSI.[5][19] In this central role, this compound a is directly involved in the conversion of light energy into chemical energy.[1][3][6] Upon excitation by light energy (either directly or transferred from accessory pigments), the reaction center this compound a molecule donates an electron to the primary electron acceptor, initiating the electron transport chain.[5][19][20]

Role of this compound b

This compound b functions as an accessory pigment .[1][3][6][18] It is predominantly found in the light-harvesting complexes (LHCs) that surround the reaction centers of the photosystems.[14][21][22][23] The primary function of this compound b is to absorb light energy at wavelengths where this compound a is less efficient and transfer this energy to the reaction center this compound a.[1][6][18][24] This broadens the range of the light spectrum that can be utilized for photosynthesis, thereby increasing the overall efficiency of light capture, especially in low-light conditions.[1][14][17]

Photosynthetic Light Reaction Pathway

Caption: Energy flow from LHC to the reaction center.

Absorption Spectra

The difference in their molecular structures causes this compound a and b to absorb light at different wavelengths.[3][25] Both pigments absorb most strongly in the blue-violet and red regions of the visible spectrum, while reflecting green light, which is why this compound-containing tissues appear green.[2][26]

-

This compound a has absorption peaks at approximately 430 nm (blue) and 662 nm (red).[3][6][9]

-

This compound b has absorption peaks at approximately 453-462 nm (blue-violet) and 642-650 nm (orange-red).[3][6]

The complementary absorption spectra of these two pigments allow plants to capture a broader range of light energy than would be possible with this compound a alone.[14][25][26]

Quantitative Absorption Data

| Pigment | Solvent | Absorption Maxima (nm) |

| This compound a | Diethyl Ether | ~430, ~662[2][6] |

| This compound b | Diethyl Ether | ~453, ~642[2][6] |

| This compound a | DMSO | ~433, ~666 |

| This compound b | DMSO | ~462, ~650 |

This compound a/b Ratio

The ratio of this compound a to this compound b (Chl a/b) is not constant and can vary depending on the plant species and environmental conditions, particularly light intensity.[27]

-

Sun-adapted plants , which are exposed to high light intensity, typically have a higher Chl a/b ratio, ranging from 3.3 to 4.5.[27][28][29][30]

-

Shade-adapted plants , which grow in low-light environments, have a lower Chl a/b ratio, around 2.2.[14][27] This is because they produce a higher proportion of this compound b to maximize light absorption across a wider spectrum.[14]

The Chl a/b ratio is often used as an indicator of a plant's adaptation to its light environment and can be a marker for environmental stress.[31]

Experimental Protocols

The separation and quantification of this compound a and b are standard procedures in plant physiology research. The most common method involves solvent extraction followed by spectrophotometry.

Experimental Workflow: Spectrophotometric Quantification

Caption: Spectrophotometric quantification workflow.

Detailed Methodology for Spectrophotometric Determination

This protocol is a generalized procedure based on established methods for this compound quantification.[32][33][34][35]

1. Materials and Reagents:

-

Fresh plant tissue (e.g., leaves)

-

Solvent: 100% Methanol or 80% aqueous acetone

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Filter paper

2. Procedure:

-

Sample Preparation: Weigh a known amount of fresh leaf tissue (e.g., 100-200 mg).

-

Extraction:

-

Place the tissue in a chilled mortar and pestle.

-

Add a small amount of the extraction solvent (e.g., 2-3 mL of 100% methanol).

-

Grind the tissue thoroughly until it is completely macerated and the green pigments are extracted into the solvent. This step should be performed in dim light to prevent pigment degradation.

-

Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add the rinsing to the centrifuge tube to ensure complete transfer.

-

-

Centrifugation: Centrifuge the homogenate at approximately 5,000 x g for 10 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully decant the supernatant, which contains the this compound extract, into a volumetric flask. Bring the final volume to a known amount (e.g., 10 mL) with the extraction solvent.

-

Spectrophotometric Measurement:

-

Calibrate the spectrophotometer with the extraction solvent as a blank.

-

Measure the absorbance of the this compound extract at the required wavelengths. For methanol extracts, these are typically around 665 nm and 652 nm.[32][34] A reading at 750 nm is often taken to correct for turbidity.[32]

-

Ensure that the absorbance readings are within the linear range of the spectrophotometer (typically 0.2-0.9).[32] If the absorbance is too high, dilute the extract with a known volume of solvent and re-measure.

-

3. Calculation of this compound Concentration: The concentrations of this compound a and this compound b in the extract can be calculated using specific equations that depend on the solvent used. For 100% methanol, the equations are as follows:

-

This compound a (mg/L) = 16.29 * A₆₆₅.₂ - 8.54 * A₆₅₂

-

This compound b (mg/L) = 30.66 * A₆₅₂ - 13.58 * A₆₆₅.₂

Where A₆₆₅.₂ and A₆₅₂ are the absorbances at 665.2 nm and 652 nm, respectively. These values can then be used to calculate the this compound content per gram of fresh weight of the plant tissue.

Conclusion

The structural and functional differences between this compound a and this compound b are fundamental to the process of photosynthesis. The substitution of a methyl group in this compound a with an aldehyde group in this compound b alters the pigment's absorption spectrum, allowing it to function as a highly effective accessory pigment. This synergistic relationship broadens the range of light that can be utilized for photosynthesis, enhancing the adaptability and efficiency of photosynthetic organisms. The established experimental protocols for their extraction and quantification provide robust methods for researchers to investigate the physiological state of plants and their responses to environmental stimuli. This detailed understanding is critical for applications ranging from crop improvement to the development of novel therapeutic agents that may target photosynthetic pathways.

References

- 1. sciencing.com [sciencing.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alpha-measure.com [alpha-measure.com]

- 4. Future Engineers :: Name that Molecule Challenge :: Gallery :: this compound a [futureengineers.org]

- 5. This compound a - Wikipedia [en.wikipedia.org]

- 6. This compound A vs B: Key Differences Explained for Students [vedantu.com]

- 7. This compound [mpsd.mpg.de]

- 8. differencebetween.com [differencebetween.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. webqc.org [webqc.org]

- 12. allen.in [allen.in]

- 13. Molecule of the Week #2 [web.pdx.edu]

- 14. This compound b - Wikipedia [en.wikipedia.org]

- 15. prepp.in [prepp.in]

- 16. usbio.net [usbio.net]

- 17. ncert.nic.in [ncert.nic.in]

- 18. researchgate.net [researchgate.net]

- 19. Khan Academy [khanacademy.org]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. Light-harvesting_complex [bionity.com]

- 22. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 23. Light-harvesting complexes of green plants - Wikipedia [en.wikipedia.org]

- 24. quora.com [quora.com]

- 25. Limits on Natural Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Khan Academy [khanacademy.org]

- 27. rseco.org [rseco.org]

- 28. Photosynthetica: Contents of photosynthetic pigments and ratios of this compound a/b and chlorophylls to carotenoids (a+b)/(x+c) in C4 plants as compared to C3 plants [ps.ueb.cas.cz]

- 29. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 30. Contents of photosynthetic pigments and ratios of this compound a/ b and chlorophylls to carotenoids (a+ b)/(x+ c) in C4 plants as compared to C3 plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. data.neonscience.org [data.neonscience.org]

- 33. participants.wepal.nl [participants.wepal.nl]

- 34. prometheusprotocols.net [prometheusprotocols.net]

- 35. sherubtsebotmal.wordpress.com [sherubtsebotmal.wordpress.com]

The Pivotal Role of Chlorophyll in Cyanobacterial Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacteria, as the progenitors of oxygenic photosynthesis, possess a sophisticated photosynthetic apparatus in which chlorophylls are the central players. This technical guide provides an in-depth exploration of the primary function of chlorophyll in these remarkable prokaryotes. We delve into the molecular mechanisms of light harvesting, energy transfer, and charge separation, underpinned by the unique properties of this compound a and its accessory pigments. This document summarizes key quantitative data on this compound content and photosynthetic efficiency across various cyanobacterial species, offers detailed experimental protocols for their characterization, and presents visual representations of the critical signaling and energy transfer pathways.

Introduction

Cyanobacteria are a diverse phylum of photoautotrophic prokaryotes that play a crucial role in global carbon and nitrogen cycles. Their ability to perform oxygenic photosynthesis is fundamentally dependent on this compound, the pigment that captures light energy and converts it into chemical energy. The primary photosynthetic pigment in all cyanobacteria is this compound a.[1][2] However, some species have evolved to synthesize other this compound variants, such as this compound b, d, and f, which act as accessory pigments, broadening the spectrum of light that can be utilized for photosynthesis.[3] This adaptation allows cyanobacteria to thrive in diverse and challenging light environments. Understanding the intricate functions of this compound in cyanobacteria is paramount for fields ranging from fundamental biological research to the development of novel biotechnological applications and pharmaceuticals.

The Primary Function of this compound: Light Harvesting and Energy Conversion

The foremost function of this compound in cyanobacteria is to absorb photons of light and initiate the process of photosynthesis. This process can be broken down into several key stages:

-

Light Absorption: this compound a has specific absorption peaks in the blue-violet and red regions of the visible light spectrum.[4] The energy from the absorbed photon excites an electron in the this compound molecule to a higher energy state.

-

Energy Transfer: The excitation energy is rapidly and efficiently transferred from one this compound molecule to another within the light-harvesting complexes. In most cyanobacteria, the primary light-harvesting antennae are phycobilisomes, which are large protein complexes containing phycobiliproteins.[5][6] These phycobiliproteins absorb light in the green, yellow, and orange parts of the spectrum, a region where this compound a absorption is weak, and funnel the energy to the this compound a molecules in the reaction centers of Photosystem II (PSII) and Photosystem I (PSI).[5][7]

-

Charge Separation: Within the reaction centers of PSII and PSI, specialized this compound a molecules (P680 in PSII and P700 in PSI) undergo charge separation upon excitation. This is the critical step where light energy is converted into chemical energy. The excited electron is transferred to a primary electron acceptor, initiating a series of electron transport reactions.

-

Oxygen Evolution: The process of oxygenic photosynthesis in cyanobacteria involves the splitting of water molecules at the oxygen-evolving complex of PSII to replace the electrons lost from P680. This reaction releases oxygen as a byproduct, a process that fundamentally changed the Earth's atmosphere billions of years ago.

Quantitative Data on this compound Function

The efficiency of this compound in performing its function can be quantified through various parameters. The following tables summarize key data for several cyanobacteria species.

| Cyanobacterium Species | This compound a Concentration (µg/L) | Reference |

| Microcystis aeruginosa | >20 (during blooms) | [8] |

| Anabaena sp. | - | - |

| Synechococcus sp. | - | - |

| Nodularia spumigena | - | - |

| Synechocystis sp. PCC 6803 | 22 µg/ml (in dense culture) | [9] |

| Phormidium sp. CCNP 1317 | - | - |

| Nostoc sp. CCNP 1411 | - | - |

| Cyanobacterium sp. CCNP 1105 | - | - |

| Cyanobacterium Species | Apparent Quantum Yield of Photosynthesis (Fv/Fm) | Reference |

| Synechococcus sp. WH 8102 | 0.4 | [10] |

| Prochlorococcus spp. MED 4 | 0.6 | [10] |

| Prochlorococcus spp. MIT 9313 | 0.6 | [10] |

| Oscillatoria limnetica | 0.033 (CO2 molecules/quantum) | [11] |

| Synechocystis sp. PCC 6803 | ~0.4 | [12][13] |

Experimental Protocols

This compound Extraction and Quantification

Objective: To extract this compound a from cyanobacterial cells and determine its concentration spectrophotometrically.

Materials:

-

Cyanobacterial culture

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

-

Methanol (100%)

-

Vortex mixer

-

Pipettes

Protocol:

-

Harvest 1 mL of cyanobacterial culture by centrifugation at 14,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 100 µL of the remaining medium.

-

Add 900 µL of 100% methanol to the resuspended pellet and vortex thoroughly.

-

Incubate the mixture in the dark at 4°C for 30 minutes to ensure complete pigment extraction.

-

Centrifuge the sample again at 14,000 rpm for 5 minutes to pellet the cell debris.

-

Carefully transfer the supernatant containing the extracted this compound to a clean cuvette.

-

Measure the absorbance of the extract at 665 nm and 720 nm using a spectrophotometer, with 90% methanol as a blank.

-

Calculate the this compound a concentration using the following formula: Chl a (µg/mL) = 12.9447 * (A665 - A720)

Measurement of Photosynthetic Activity via this compound Fluorescence

Objective: To assess the photosynthetic efficiency of cyanobacteria by measuring this compound a fluorescence parameters using a Pulse Amplitude Modulation (PAM) fluorometer.

Materials:

-

Cyanobacterial culture

-

PAM fluorometer with a suitable emitter-detector unit

-

DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) solution (20 µM final concentration)

-

Dark adaptation chamber

Protocol:

-

Adjust the cyanobacterial culture to an optical density of 0.2 at 750 nm.

-

Dark-adapt the sample for at least 10 minutes.

-

Measure the minimum fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence in the dark-adapted state (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .

-

To measure fluorescence under actinic light, illuminate the sample with a defined light intensity.

-

Measure the steady-state fluorescence (Fs).

-

Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

-

Measure the minimum fluorescence in the light-adapted state (Fo') after briefly turning off the actinic light and applying far-red light.

-

The effective quantum yield of PSII can be calculated as: ΦPSII = (Fm' - Fs) / Fm' .

-

For determining the maximum fluorescence level (Fm) more accurately, 20 µM DCMU can be added to a fresh, dark-adapted sample to block electron transport from PSII.[14]

Visualization of Key Pathways

Phycobilisome Energy Transfer Pathway

Caption: Energy transfer pathway within the phycobilisome to the photosystems.

Cyanobacterial State Transitions Signaling Pathway

Caption: Signaling pathway of state transitions in cyanobacteria.

Conclusion

This compound is the cornerstone of the photosynthetic machinery in cyanobacteria, enabling the conversion of light into the chemical energy that sustains their life and contributes significantly to global primary productivity. The primary role of this compound a, complemented by accessory chlorophylls and phycobiliproteins, ensures efficient light harvesting across a broad spectrum. The intricate regulation of energy transfer and photosynthetic activity, as exemplified by state transitions, highlights the remarkable adaptability of these organisms. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals seeking a deeper understanding of this fundamental biological process. Further research into the nuanced functions of this compound in cyanobacteria holds immense potential for advancements in biotechnology, renewable energy, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] this compound Fluorescence Analysis of Cyanobacterial Photosynthesis and Acclimation | Semantic Scholar [semanticscholar.org]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. mdpi.com [mdpi.com]

- 5. The Unique Light-Harvesting System of the Algal Phycobilisome: Structure, Assembly Components, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phycobilisome - Wikipedia [en.wikipedia.org]

- 7. This compound Fluorescence Analysis of Cyanobacterial Photosynthesis and Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of this compound a and Carotenoids Concentration in Cyanobacteria [bio-protocol.org]

- 10. Quantum yield of photosynthesis - Cyanobacteria - BNID 111684 [bionumbers.hms.harvard.edu]

- 11. pnas.org [pnas.org]

- 12. Comparison of the Photosynthetic Yield of Cyanobacteria and Green Algae: Different Methods Give Different Answers | PLOS One [journals.plos.org]

- 13. Comparison of the Photosynthetic Yield of Cyanobacteria and Green Algae: Different Methods Give Different Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the Condition of Respiration and Photosynthesis by Measuring this compound Fluorescence in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Photosynthesis: A Technical Guide to the Role of Magnesium in the Chlorophyll Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium, an essential macronutrient for photosynthetic organisms, occupies a central and indispensable role within the chlorophyll molecule. This whitepaper provides a comprehensive technical overview of the multifaceted functions of magnesium in this compound, from its structural importance and influence on spectral properties to its critical involvement in the biosynthesis of this vital pigment and the overall efficiency of photosynthesis. Detailed experimental protocols and quantitative data are presented to offer a practical guide for researchers in the fields of plant biology, biochemistry, and drug development.

The Structural and Functional Significance of Magnesium in this compound

The this compound molecule, responsible for the characteristic green color of plants and the primary catalyst for photosynthesis, is a complex porphyrin derivative. At the heart of this intricate structure lies a single magnesium ion (Mg²⁺).[1][2] This central magnesium atom is coordinated to the four nitrogen atoms of the porphyrin ring, a structural arrangement that is fundamental to the molecule's ability to absorb light energy.[3] The presence of magnesium is a defining feature of chlorophylls; its replacement with two hydrogen atoms results in the formation of pheophytin, a molecule with significantly different properties.[4]

The magnesium ion is not merely a passive structural component. It profoundly influences the electronic properties of the porphyrin ring, which in turn dictates the absorption spectrum of the this compound molecule.[5] Chlorophylls predominantly absorb light in the blue and red regions of the visible spectrum, a characteristic that is finely tuned by the central magnesium atom.[6] This light absorption excites the this compound molecule, initiating the cascade of energy and electron transfer events that constitute the light-dependent reactions of photosynthesis.[7] The magnesium ion helps to stabilize the molecule and facilitates the efficient transfer of this captured light energy to other components of the photosynthetic apparatus.[2][8]

Quantitative Impact of Magnesium on Photosynthetic Parameters

Magnesium deficiency directly impacts this compound content and, consequently, photosynthetic efficiency. This section summarizes key quantitative data from studies investigating the effects of varying magnesium concentrations on different plant species.

Table 1: Effect of Magnesium Concentration on this compound Content and Photosynthetic Rate

| Plant Species | Magnesium Treatment | This compound Content | Net Photosynthetic Rate (μmol CO₂ m⁻² s⁻¹) | Reference |

| Citrus sinensis | 0 mM Mg (deficiency) | Decreased in middle and lower leaves | Decreased in middle and lower leaves | [2] |

| 2 mM Mg (sufficiency) | Normal | Normal | [2] | |

| Malus domestica 'Cripp's Pink' | Low foliar Mg (0.19%) | 11.5% less in high radiation leaves | 11.1 (in high radiation) | [9] |

| High foliar Mg (0.26%) | Normal | 20.0 (in high radiation) | [9] | |

| Coffea arabica | 0 mg·L⁻¹ Mg | Reduced | Decreased | [10] |

| 250 mg·L⁻¹ Mg | Optimal | Highest observed | [10] | |

| Cherry Tomato | 0 mM Mg | 17.9-31.7% decrease | Lower | [11] |

| 1 mM Mg | Normal | Normal | [11] | |

| Rice (Oryza sativa) | Mg deficiency | Lower | Suppressed | [12] |

| Cucumber (Cucumis sativus) | Mg deficiency | More marked decline than rice | Suppressed | [12] |

Table 2: Influence of Magnesium Deficiency on this compound Fluorescence Parameters

| Plant Species | Magnesium Status | Fv/Fm | Fv/F₀ | Other Observations | Reference |

| Citrus sinensis | Deficiency | Decreased in middle and lower leaves | Decreased in middle and lower leaves | Increased Fo, decreased PIabs,total | [2] |

| Oryza sativa (Rice) | Deficiency | Gradual decrease | - | - | [13] |

| Citrus sinensis 'Newhall' | Deficiency | Decreased | - | - | [14] |

| Sunflower | Deficiency | Significantly decreased | - | Decreased maximum photo-oxidizable P700 | [15] |

| Sweet Orange | Deficiency | Decreased | Decreased | Photoinhibition observed | [16] |

This compound Biosynthesis: The Critical Role of Magnesium Chelatase

The insertion of the magnesium ion into the protoporphyrin IX molecule is the first committed step in the this compound biosynthetic pathway, marking the divergence from the heme synthesis pathway.[17] This crucial reaction is catalyzed by the enzyme magnesium chelatase.

Magnesium chelatase is a complex, ATP-dependent enzyme composed of three subunits: ChlI, ChlD, and ChlH.[18] The insertion of Mg²⁺ is a two-stage process involving an initial ATP-dependent activation of the enzyme, followed by the chelation reaction itself, which also requires ATP.[17][19] The activity of magnesium chelatase is a key regulatory point in this compound synthesis and is subject to feedback inhibition.

Experimental Protocols

This compound Extraction and Spectrophotometric Quantification

This protocol describes a common method for extracting this compound from plant tissue and quantifying its concentration using a spectrophotometer.

Materials:

-

Fresh plant tissue (e.g., leaves)

-

80% or 90% aqueous acetone, or 100% methanol[1]

-

Mortar and pestle

-

Quartz sand (optional)

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Spectrophotometer

Procedure:

-

Weigh approximately 150 mg of fresh plant tissue.[1]

-

Place the tissue in a chilled mortar and pestle with a small amount of quartz sand.[1]

-

Add a few mL of cold 80% acetone (or other chosen solvent) and grind the tissue until it is a homogenous suspension.[1] Perform this step under dim light to prevent this compound degradation.

-

Quantitatively transfer the suspension to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube.

-

Centrifuge the suspension at approximately 2500 x g for 5 minutes.[1]

-

Decant the supernatant into a volumetric flask.

-

Re-extract the pellet with the solvent until it is colorless. Combine all supernatants.

-

Bring the final volume in the volumetric flask up to a known volume (e.g., 10 or 25 mL) with the solvent.[1]

-

Measure the absorbance of the extract at 663 nm and 645 nm using the solvent as a blank.

-

Calculate the this compound concentrations using the following equations (for 80% acetone):

-

This compound a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

This compound b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total this compound (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

-

Determination of Magnesium Content in Plant Tissue

This protocol outlines a method for determining the total magnesium content in plant tissue.

Materials:

-

Dried and finely ground plant tissue

-

Digestion solution (e.g., nitric acid and perchloric acid mixture)

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

-

Standard magnesium solutions for calibration

Procedure:

-

Dry the plant tissue at 70°C to a constant weight and grind it to a fine powder.

-

Accurately weigh a known amount of the dried tissue (e.g., 0.5 g).

-

Digest the sample with a suitable acid mixture (e.g., a 3:1 mixture of nitric acid and perchloric acid) following established safety protocols for acid digestion.

-

Dilute the digested sample to a known volume with deionized water.

-

Prepare a series of standard magnesium solutions of known concentrations.

-

Analyze the samples and standards using AAS or ICP-MS to determine the magnesium concentration.

-

Calculate the magnesium content in the original plant tissue based on the measured concentration and the initial weight and dilution factor.

In Vitro Assay of Magnesium Chelatase Activity

This protocol provides a method for assaying the activity of magnesium chelatase in vitro.

Materials:

-

Isolated chloroplasts (e.g., from pea)

-

Lysis buffer without Mg²⁺

-

Assay buffer containing ATP and MgCl₂

-

Protoporphyrin IX substrate

-

Fluorescence spectrophotometer

Procedure:

-

Isolate intact chloroplasts from the plant material.

-

Lyse the chloroplasts in a buffer lacking Mg²⁺.

-

Separate the soluble (stromal) and membrane (thylakoid) fractions by centrifugation.[20]

-

Reconstitute the assay by combining the soluble and membrane fractions.[20]

-

Add the assay buffer containing ATP and MgCl₂.

-

Initiate the reaction by adding the protoporphyrin IX substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

Stop the reaction at different time points.

-

Extract the porphyrins from the reaction mixture.

-

Measure the formation of Mg-protoporphyrin IX using a fluorescence spectrophotometer (excitation at ~420 nm, emission at ~595 nm).

-

Calculate the enzyme activity based on the rate of product formation.

Signaling and Regulatory Pathways

Magnesium availability not only affects the direct synthesis of this compound but also influences broader signaling pathways within the plant. Magnesium deficiency can lead to the accumulation of sugars in leaves, which in turn can repress the expression of photosynthetic genes.

Conclusion

The central magnesium ion in the this compound molecule is far more than a simple structural element; it is a key determinant of the pigment's light-absorbing properties and its efficiency in capturing and transferring energy for photosynthesis. Understanding the intricate role of magnesium, from its insertion during biosynthesis to its impact on the entire photosynthetic apparatus, is crucial for research in plant science, agriculture, and the development of novel herbicides or plant growth regulators. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for professionals seeking to investigate the pivotal role of this essential element in the foundation of life on Earth.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. mdpi.com [mdpi.com]

- 3. Role of Magnesium Chelatase Activity in the Early Steps of the Tetrapyrrole Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The magnesium-insertion step of this compound biosynthesis is a two-stage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Reconstitution of Light-harvesting Complexes of Plants and Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tpwd.texas.gov [tpwd.texas.gov]

- 7. Physiological Essence of Magnesium in Plants and Its Widespread Deficiency in the Farming System of China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Influence of the magnesium content in apple leaves photosynthetic capacity [actahort.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The sensitivity of photosynthesis to magnesium deficiency differs between rice (Oryza sativa L.) and cucumber (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnesium Deficiency Triggers SGR–Mediated this compound Degradation for Magnesium Remobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photosynthetic Parameters Show Specific Responses to Essential Mineral Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The magnesium-insertion step of this compound biosynthesis is a two-stage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Magnesium chelatase - Wikipedia [en.wikipedia.org]

- 19. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro assay of the this compound biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PMC [pmc.ncbi.nlm.nih.gov]

The Excited State of Chlorophyll: A Technical Guide to Energy Transfer Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental photophysical processes governing the excited states of chlorophyll and the subsequent energy transfer mechanisms that are central to photosynthesis. A thorough understanding of these principles is critical for research in fields ranging from artificial photosynthesis and bio-inspired energy systems to the development of photodynamic therapies.

Light Absorption and the Genesis of the Excited State

This compound, the primary photosynthetic pigment, possesses a complex conjugated system of alternating single and double bonds within its porphyrin ring. This structure gives rise to strong absorption bands in the visible spectrum. The absorption of a photon elevates the this compound molecule from its electronic ground state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is exceedingly rapid, occurring on a femtosecond (10⁻¹⁵ s) timescale.[1]

The two primary absorption regions are:

-

The Soret Band (or B band): A very strong absorption in the blue region of the spectrum (400-500 nm), corresponding to the transition to the second excited singlet state (S₂).[1]

-

The Q Band: A weaker absorption in the red region of the spectrum (600-700 nm), corresponding to the transition to the first excited singlet state (S₁).[1]

Upon excitation to the S₂ state, the molecule rapidly undergoes non-radiative internal conversion (IC) to the lowest vibrational level of the S₁ state, losing excess energy as heat to the surroundings. This process is extremely efficient and occurs on a sub-picosecond timescale. Consequently, nearly all subsequent photophysical events, including fluorescence and energy transfer, originate from the S₁ state.

De-excitation Pathways: The Fate of the Excited State

Once in the S₁ state, the this compound molecule must return to the ground state. This can occur through several competing de-excitation pathways, as illustrated by the Jablonski diagram below. The rate constants of these processes determine the lifetime and quantum yield of the excited state.

-

Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative process is known as fluorescence. Due to the energy loss from internal conversion, the emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. Fluorescence from this compound typically occurs on a nanosecond timescale.

-

Internal Conversion (IC): The molecule can return to the ground state non-radiatively, dissipating the energy as heat.

-

Intersystem Crossing (ISC): The molecule can undergo a spin-inversion to form a longer-lived triplet excited state (T₁). From the T₁ state, it can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.

-

Energy Transfer: The excitation energy can be transferred to a nearby acceptor molecule. This is the cornerstone of the light-harvesting process in photosynthesis.

-

Photochemistry: The excited molecule can initiate an electron transfer reaction, as occurs in the photosynthetic reaction center, converting light energy into chemical energy.[2][3]

Mandatory Visualization 1: Jablonski Diagram for this compound

Caption: A Jablonski diagram illustrating the electronic states and transition pathways for a this compound molecule after light absorption.

Mechanisms of Energy Transfer

In photosynthetic organisms, the vast majority of this compound molecules act as an antenna, collecting light energy and funneling it to a specialized reaction center where photochemistry occurs.[3][4][5] This energy migration is mediated by two primary mechanisms of resonance energy transfer (RET).

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism based on dipole-dipole coupling between a donor molecule in an excited state and an acceptor molecule.[6][7][8] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances.[7][9]

The key requirements for FRET are:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically between 1-10 nm.[8][9]

-

Spectral Overlap: The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[8][9]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

The rate of FRET (

kTkT=τD1(RR0)6where

τDR0Mandatory Visualization 2: Förster Resonance Energy Transfer (FRET)

Caption: The mechanism of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor this compound molecule.

Dexter Energy Transfer

Dexter energy transfer, also known as electron exchange energy transfer, is a short-range mechanism that requires wavefunction overlap between the donor and acceptor molecules.[12][13][14] It involves the simultaneous exchange of two electrons.[15] Unlike FRET, Dexter transfer is not dependent on the spectral overlap in the same way and is effective over very short distances, typically less than 10 Å.[6][14] While FRET is the dominant mechanism for long-range energy transfer in antenna systems, Dexter transfer is crucial in specific situations, such as triplet-triplet energy transfer between chlorophylls and carotenoids for photoprotection.[12][13]

Quantitative Photophysical Data

The efficiency of light harvesting and energy transfer is dictated by the intrinsic photophysical properties of the this compound molecules. The following tables summarize key quantitative data for this compound a and this compound b, the two most common chlorophylls in higher plants.

Table 1: Spectroscopic Properties of Chlorophylls in Diethyl Ether

| Pigment | Soret Peak (nm) | Qy Peak (nm) | Emission Peak (nm) |

| This compound a | 428 | 662 | 668 |

| This compound b | 453 | 644 | 649 |

Data compiled from publicly available spectral databases.

Table 2: Excited State Properties of Chlorophylls

| Property | This compound a | This compound b | Conditions/Solvent | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.25 - 0.32 | 0.11 | Ether | [16][17][18] |

| S₁ Lifetime (τF) - Monomer | ~6 ns | ~3.1 ns | Solution / Monomeric Protein | [11][19] |

| S₁ Lifetime (τF) - In vivo (open RC) | 100 - 300 ps | - | Photosystem II | [20] |

| S₁ Lifetime (τF) - In vivo (closed RC) | 1.7 - 4 ns | - | Photosystem II / Algae | [20][21][22] |

| Förster Radius (R₀) - a → a | 55 - 75 Å | - | Calculated | [11] |

| Förster Radius (R₀) - b → a | ~50 - 70 Å | ~50 - 70 Å | Calculated | [11] |

Note: Excited state lifetimes in vivo are highly heterogeneous and depend on the state of the reaction center (open or closed) and the degree of aggregation of light-harvesting complexes.[20][21]

Experimental Protocols for Studying Excited States

The investigation of this compound's transient excited states and energy transfer dynamics relies on sophisticated spectroscopic techniques capable of resolving events on picosecond and femtosecond timescales.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[23][24] It reconstructs the fluorescence decay profile by measuring the arrival time of individual photons relative to a pulsed laser excitation source.[23][25]

Methodology:

-

Sample Preparation: A dilute solution of this compound or isolated light-harvesting complexes is placed in a quartz cuvette. The concentration is adjusted to have low absorbance (<0.1) at the excitation wavelength to avoid inner-filter effects.[26]

-

Excitation: The sample is excited by a high-repetition-rate (MHz) picosecond pulsed laser. The excitation wavelength is chosen to selectively excite a specific pigment (e.g., 435 nm for this compound b).[23][26]

-

Photon Detection: Emitted fluorescence is passed through a monochromator to select the detection wavelength and collected by a high-speed, single-photon sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT).[23]

-

Timing Electronics: The core of the TCSPC setup consists of a Time-to-Amplitude Converter (TAC). The TAC is started by a synchronization signal from the laser pulse and stopped by the pulse from the single-photon detector.[23][24] To ensure single-photon statistics, the detection rate is kept low (typically <5% of the laser repetition rate).[23][27]

-

Data Acquisition: The output of the TAC, a voltage proportional to the time delay, is digitized by an Analog-to-Digital Converter (ADC) and used to build a histogram of photon arrival times. This histogram represents the fluorescence decay curve.

-

Data Analysis: The instrument response function (IRF) is measured using a scattering solution. The measured fluorescence decay is then deconvoluted from the IRF and fitted to an exponential decay model to extract the fluorescence lifetime(s).

Mandatory Visualization 3: Experimental Workflow for TCSPC

Caption: A simplified workflow diagram for a Time-Correlated Single Photon Counting (TCSPC) experiment.

Protocol: Femtosecond Transient Absorption (Pump-Probe) Spectroscopy

Transient Absorption (TA) spectroscopy monitors the evolution of excited states by measuring changes in the sample's absorption spectrum after excitation by an ultrashort "pump" pulse.[28]

Methodology:

-

Pulse Generation: A high-power, low-repetition-rate (kHz) femtosecond laser system (e.g., Ti:Sapphire) generates the primary pulses.

-

Pump-Probe Beams: The output is split into two beams. One beam, the "pump," is directed through an Optical Parametric Amplifier (OPA) to generate a tunable excitation wavelength (e.g., 675 nm to excite this compound a).[29] The second beam is focused into a non-linear crystal (e.g., sapphire) to generate a broadband "probe" pulse (a white-light continuum).[28]

-

Time Delay: The pump beam travels through a variable optical delay line, which precisely controls its arrival time at the sample relative to the probe beam.

-

Sample Interaction: The intense pump pulse excites the sample. The delayed probe pulse then passes through the excited volume.

-

Detection: The transmitted probe pulse is directed into a spectrometer with a fast detector array (e.g., CCD). The difference in the probe's spectrum with and without the pump pulse (ΔA) is recorded.

-

Data Acquisition: ΔA spectra are recorded at various time delays between the pump and probe pulses, building a 3D map of ΔA versus wavelength and time.

-

Data Analysis: The data reveals transient species through features like ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA). Global analysis of the data matrix allows for the determination of kinetic time constants associated with energy transfer and decay processes.[29][30]

Energy Transfer in the Photosynthetic Unit

In the thylakoid membrane, this compound molecules are organized into pigment-protein complexes called light-harvesting complexes (LHCs).[3][5] In higher plants, LHCII is the major antenna complex associated with Photosystem II (PSII). It contains both this compound a and this compound b.[5]

The energy transfer pathway is a highly efficient cascade:

-

Initial Absorption: Photons are absorbed by the array of antenna pigments. This compound b and carotenoids absorb light in regions where this compound a absorbs weakly, broadening the effective absorption spectrum of the photosystem.

-

Antenna Transfer: The excitation energy is rapidly transferred from higher-energy pigments (this compound b, λ_abs ~644 nm) to lower-energy pigments (this compound a, λ_abs ~662-680 nm) via FRET. This creates an energy funnel.

-

Funneling to Reaction Center: The energy migrates among the this compound a molecules until it reaches the specialized "special pair" of this compound a molecules in the reaction center (e.g., P680 in PSII).[3]

-

Charge Separation: Once the excitation reaches the special pair, its energy is high enough to drive the primary photochemical event: the transfer of an electron to an acceptor molecule (pheophytin), initiating the electron transport chain.[2][5] This charge separation event effectively "traps" the light energy.

The entire process from photon absorption in the antenna to charge separation in the reaction center is remarkably efficient, with a quantum yield approaching unity, and occurs on a timescale of tens to hundreds of picoseconds.[6][20]

Mandatory Visualization 4: Energy Transfer in a Photosystem

Caption: Directional energy transfer from antenna chlorophylls to the reaction center, culminating in charge separation.

References

- 1. researchgate.net [researchgate.net]

- 2. Energetics and Kinetics of S-State Transitions Monitored by Delayed this compound Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Principles of light harvesting from single photosynthetic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Light-harvesting complexes of green plants - Wikipedia [en.wikipedia.org]

- 6. Förster energy transfer theory as reflected in the structures of photosynthetic light harvesting systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 8. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 9. Frontiers | Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells [frontiersin.org]

- 10. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. Dexter electron transfer - Wikipedia [en.wikipedia.org]

- 15. rug.nl [rug.nl]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Lifetime of fluorescence from light-harvesting this compound a/b proteins. Excitation intensity dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dependence of the rate-limiting steps in the dark-to-light transition of photosystem II on the lipidic environment of the reaction center - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Lifetime of the excited state in vivo. I. This compound a in algae, at room and at liquid nitrogen temperatures; rate constants of radiationless deactivation and trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 24. edinst.com [edinst.com]

- 25. becker-hickl.com [becker-hickl.com]

- 26. omlc.org [omlc.org]

- 27. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 28. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]

- 29. Femtosecond visible transient absorption spectroscopy of this compound-f-containing photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Femtosecond Visible/Visible and Visible/Mid-Infrared Transient Absorption Study of the Light Harvesting Complex II - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorophyll Degradation Pathway in Senescing Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The degradation of chlorophyll, the pigment responsible for the green hue of plants and the cornerstone of photosynthesis, is a meticulously orchestrated process, particularly evident during leaf senescence. This programmed dismantling of the photosynthetic machinery is not a passive decay but an active and highly regulated pathway. The breakdown of this compound prevents the accumulation of phototoxic intermediates that can cause cellular damage, and it allows for the remobilization of valuable nutrients, primarily nitrogen, from senescing leaves to other parts of the plant, such as developing seeds and storage organs.[1][2] This technical guide provides an in-depth exploration of the core this compound degradation pathway, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for its study.

The Core Biochemical Pathway: The PAO Pathway

The primary route for this compound breakdown in higher plants is the pheophorbide a oxygenase (PAO) pathway, named after its key enzyme.[1][3] This pathway can be broadly divided into a series of enzymatic steps that convert the complex this compound molecule into simple, colorless catabolites that are ultimately stored in the vacuole.[4][5]

Conversion of this compound b to this compound a

The PAO pathway primarily acts on this compound a. Therefore, the first step in the degradation of the light-harvesting complex is the conversion of this compound b to this compound a. This is a two-step reductive process catalyzed by This compound b reductase (CBR) , encoded by the NON-YELLOW COLORING 1 (NYC1) and NYC1-LIKE (NOL) genes, and 7-hydroxymethyl this compound a reductase (HCAR) .[2][6]

Removal of Magnesium and the Phytol Tail

Following the conversion of this compound b, the central magnesium ion is removed from the this compound a molecule to form pheophytin a. This crucial step is catalyzed by the Mg-dechelatase , encoded by the STAY-GREEN (SGR) genes.[7][8] Subsequently, the long hydrophobic phytol tail is cleaved off from pheophytin a by pheophytinase (PPH) , a serine hydrolase, to produce pheophorbide a.[9][10] This dephytylation step increases the water solubility of the molecule.

Porphyrin Ring Opening

The defining step of the PAO pathway is the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a. This reaction is catalyzed by pheophorbide a oxygenase (PAO) , a Rieske-type iron-sulfur protein.[11][12] PAO opens the ring between the C4 and C5 positions to produce a red this compound catabolite (RCC).[12][13]

Reduction and Further Modifications